2-Tert-butyl-4-methylpyrimidin-5-amine
Description
2-Tert-butyl-4-methylpyrimidin-5-amine is a pyrimidine derivative characterized by a tert-butyl group at position 2, a methyl group at position 4, and an amine at position 5 on the pyrimidine ring.
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
2-tert-butyl-4-methylpyrimidin-5-amine |
InChI |
InChI=1S/C9H15N3/c1-6-7(10)5-11-8(12-6)9(2,3)4/h5H,10H2,1-4H3 |
InChI Key |
ZDNCLFZSCKPVGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1N)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-4-methylpyrimidin-5-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-tert-butyl-4-methylpyrimidine with an amine source. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization or chromatography, is often employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-4-methylpyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted pyrimidine compounds .
Scientific Research Applications
2-Tert-butyl-4-methylpyrimidin-5-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-tert-butyl-4-methylpyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their substituents:
Physical Properties
- Melting Points : A tert-butyl-containing analog in exhibits a melting point of 98–99°C, suggesting moderate crystallinity. Chloro-substituted derivatives (e.g., 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine) likely have higher melting points due to stronger halogen-based intermolecular interactions.
Biological Activity
2-Tert-butyl-4-methylpyrimidin-5-amine, a pyrimidine derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
- CAS Number : 1698394-04-5
- Molecular Formula : C10H14N2
- Molecular Weight : 162.23 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to modulate enzyme activities and receptor functions, which can lead to therapeutic effects in different biological systems. Specifically, it may inhibit enzymes involved in inflammatory pathways and microbial growth.
Biological Activities
The compound has been investigated for several biological activities, including:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, showcasing a potential role as an antimicrobial agent .
- Anti-inflammatory Properties : In vitro studies have suggested that this compound can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response. The IC50 values for COX-2 inhibition were reported at approximately 0.04 μmol, comparable to standard anti-inflammatory drugs like celecoxib .
Research Findings and Case Studies
- Antimicrobial Efficacy :
- In Vivo Anti-inflammatory Effects :
- Structure-Activity Relationship (SAR) :
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
